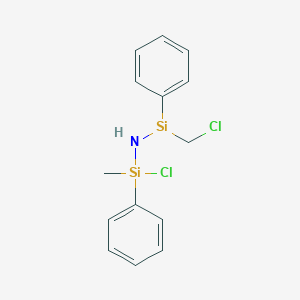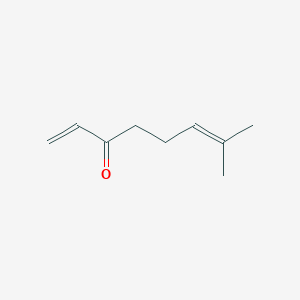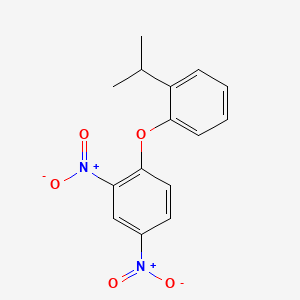
o-Cumenyl 2,4-dinitrophenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-Cumenyl 2,4-dinitrophenyl ether: is an organic compound that belongs to the class of dinitrophenyl ethers It is characterized by the presence of a cumenyl group (isopropylbenzene) attached to a 2,4-dinitrophenyl ether moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2,4-dinitrophenyl ethers, including o-Cumenyl 2,4-dinitrophenyl ether, typically involves the reaction of 2,4-dinitrochlorobenzene or 2,4-dinitrobromobenzene with an alcohol in the presence of an alkali metal hydroxide. The reaction is carried out at a temperature range of -25°C to +50°C . For example, the reaction of 2,4-dinitrochlorobenzene with cumenol (isopropylphenol) in the presence of sodium hydroxide can yield this compound.
Industrial Production Methods: Industrial production methods for 2,4-dinitrophenyl ethers often involve similar synthetic routes but are optimized for large-scale production. This includes the use of non-polar, inert solvents and controlled reaction conditions to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: o-Cumenyl 2,4-dinitrophenyl ether can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make it susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the cumenyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium phenoxide in dimethylformamide (DMF) are commonly used.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) can be employed.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the cumenyl group.
Major Products:
Nucleophilic Substitution: Substituted phenols or ethers.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized derivatives of the cumenyl group.
Applications De Recherche Scientifique
o-Cumenyl 2,4-dinitrophenyl ether has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a biochemical probe.
Mécanisme D'action
The mechanism of action of o-Cumenyl 2,4-dinitrophenyl ether involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. This is particularly relevant in studies of oxidative phosphorylation and electron transport chains .
Comparaison Avec Des Composés Similaires
2,4-Dinitrophenol: A related compound known for its use in biochemical studies and as a metabolic stimulant.
2,4-Dinitrophenyl ether of 2-iodo-4-nitrothymol (DNP-INT): Used as an inhibitor in photosynthetic electron transport studies.
2,5-Dibromo-3-methyl-6-isopropylbenzoquinone (DBMIB): Another inhibitor used in similar studies.
Uniqueness: o-Cumenyl 2,4-dinitrophenyl ether is unique due to the presence of the cumenyl group, which imparts distinct chemical properties and reactivity compared to other dinitrophenyl ethers. This makes it valuable for specific applications in organic synthesis and biochemical research.
Propriétés
Numéro CAS |
32101-55-6 |
|---|---|
Formule moléculaire |
C15H14N2O5 |
Poids moléculaire |
302.28 g/mol |
Nom IUPAC |
2,4-dinitro-1-(2-propan-2-ylphenoxy)benzene |
InChI |
InChI=1S/C15H14N2O5/c1-10(2)12-5-3-4-6-14(12)22-15-8-7-11(16(18)19)9-13(15)17(20)21/h3-10H,1-2H3 |
Clé InChI |
XCVJISMMMSMKJM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenyl-7,7a-dihydro[1,2]oxazolo[5,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B14691468.png)
![2H,4H-Spiro[1-benzoselenopyran-3,2'-oxirane]](/img/structure/B14691469.png)
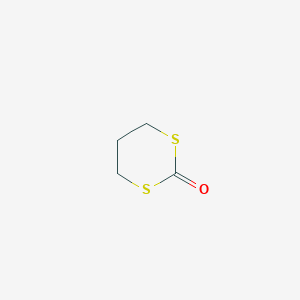
![3-Butyl-3-[(diphenoxyphosphorothioyl)sulfanyl]-1,1,5,5-tetraphenoxy-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane](/img/structure/B14691473.png)
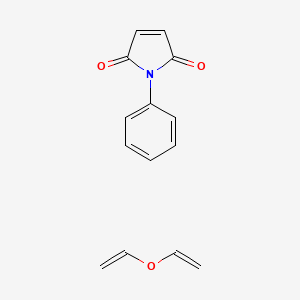
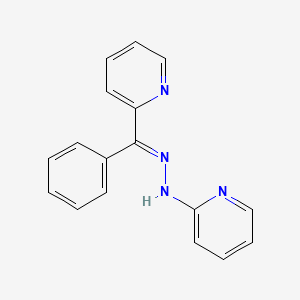
![5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine](/img/structure/B14691485.png)
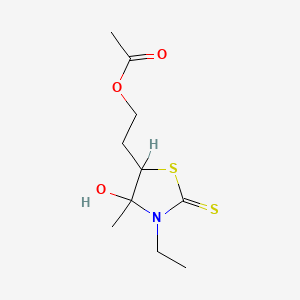
![5,6-Dihydro-4H-thieno[2,3-b]thiopyran](/img/structure/B14691512.png)
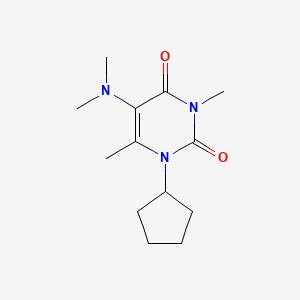
![5-Ethenyl-1-azabicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14691523.png)

